Methyl S-acetyl-L-homocysteinate
Description
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
methyl 4-acetylsulfanyl-2-aminobutanoate |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4,8H2,1-2H3 |
InChI Key |
FVPIRUCFYDKQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(acetylsulfanyl)-2-aminobutanoate typically involves the reaction of 4-(acetylsulfanyl)-2-aminobutanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Materials: 4-(acetylsulfanyl)-2-aminobutanoic acid and methanol.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods
Industrial production of methyl 4-(acetylsulfanyl)-2-aminobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetylsulfanyl)-2-aminobutanoate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 4-(acetylsulfanyl)-2-aminobutanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(acetylsulfanyl)-2-aminobutanoate involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares Methyl S-acetyl-L-homocysteinate with structurally and functionally related compounds:
Key Research Findings
- Synthetic Utility : The methyl ester and S-acetyl groups simplify handling by masking reactive thiol and carboxyl groups, enabling its use in solid-phase peptide synthesis .
- Inhibitory Potential: While SAH directly inhibits methyltransferases (Ki ~0.1–1 µM) , this compound may act as a reversible inhibitor in systems requiring thiol protection .
Q & A
Q. Table 1. Comparison of Synthesis Protocols
| Parameter | Acetylation Step | Methylation Step |
|---|---|---|
| Reagent | Acetyl chloride | Methyl iodide |
| Solvent | Anhydrous DCM | Methanol |
| Temperature | 0–4°C | RT |
| Yield (%) | 70–80 | 60–75 |
Q. Table 2. Stability Under Storage Conditions
| Condition | Degradation Rate (%/month) | Key Degradation Product |
|---|---|---|
| –20°C (anhydrous DMSO) | <5% | L-homocysteine |
| 4°C (aqueous buffer) | 15–20% | L-homocysteine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
